N-(6-Dimethylamino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzenesulfonamide
Description
N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[6-(dimethylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O3S/c1-19(2)14-11-16-15(20(3)17(22)21(16)4)10-13(14)18-25(23,24)12-8-6-5-7-9-12/h5-11,18H,1-4H3 |
InChI Key |
ZMQZRPGHQUJHRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C)N(C1=O)C |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase IX inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
